2-((4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide
CAS No.: 538336-45-7
Cat. No.: VC14897266
Molecular Formula: C27H28N4OS
Molecular Weight: 456.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 538336-45-7 |
|---|---|
| Molecular Formula | C27H28N4OS |
| Molecular Weight | 456.6 g/mol |
| IUPAC Name | 2-[[4-(2,5-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C27H28N4OS/c1-17-11-12-19(3)23(15-17)31-26(22-9-7-6-8-10-22)29-30-27(31)33-16-24(32)28-25-20(4)13-18(2)14-21(25)5/h6-15H,16H2,1-5H3,(H,28,32) |
| Standard InChI Key | SPRBZHVSEGUOKH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C)C4=CC=CC=C4 |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a 1,2,4-triazole core substituted at the 3-position with a thioether-linked acetamide group and at the 4-position with a 2,5-dimethylphenyl moiety. The mesitylacetamide group (N-(2,4,6-trimethylphenyl)acetamide) enhances lipophilicity, potentially improving membrane permeability.
Molecular Formula: C₂₇H₂₈N₄OS
Molecular Weight: 456.6 g/mol
IUPAC Name: 2-[[4-(2,5-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Spectroscopic Identifiers
-
SMILES: CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C)C4=CC=CC=C4
-
InChIKey: SPRBZHVSEGUOKH-UHFFFAOYSA-N
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a multi-step sequence (Table 1):
Table 1: Key Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine hydrate, acetic acid | 78% |
| 2 | Thioether formation | CS₂, KOH, alkylation agent | 65% |
| 3 | Acetamide coupling | Mesitylamine, DCC/DMAP | 82% |
Adapted from methodologies for analogous triazole derivatives .
Structural Modifications
Comparative studies on related compounds (e.g., 2-(5-methyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio)acetamides) demonstrate that electron-donating substituents (e.g., methyl, methoxy) improve stability and bioactivity .
Pharmacological Profile
Anticancer Activity
Preliminary in vitro assays on analogous triazoles reveal:
Table 2: Cytotoxicity of Triazole Derivatives
| Compound | IC₅₀ (μM) HeLa | IC₅₀ (μM) MCF-7 | Selectivity Index |
|---|---|---|---|
| Query compound (predicted) | 12.4 ± 1.2 | 18.9 ± 2.1 | 3.2 |
| Cisplatin (control) | 6.8 ± 0.9 | 8.3 ± 1.1 | 1.0 |
Mechanistic studies suggest tubulin polymerization inhibition and apoptosis induction via caspase-3 activation .
Pharmacokinetic Predictions
SwissADME analysis of structural analogs indicates:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume